

Basic principles of using Y-27632 in laboratory settings

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Compound of Interest

Compound Name: Y-27632 dihydrochloride

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An In-Depth Technical Guide to Y-27632 in Laboratory Settings

Introduction

Y-27632 is a highly selective, cell-permeable, and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This small molecule has become an indispensable tool in cellular and molecular biology research, particularly for its profound effects on cell survival, morphology, and motility. By targeting the ROCK signaling pathway, Y-27632 mitigates apoptosis induced by cell dissociation (anoikis), significantly enhancing the viability and cloning efficiency of various cell types, most notably human pluripotent stem cells (hPSCs).[1][2] Its applications extend to improving cryopreservation recovery, facilitating single-cell passaging, and enabling the formation of organoids and spheroids. This guide provides a comprehensive overview of the core principles, quantitative data, and detailed protocols for the effective use of Y-27632 in laboratory settings.

Mechanism of Action: The ROCK Signaling Pathway

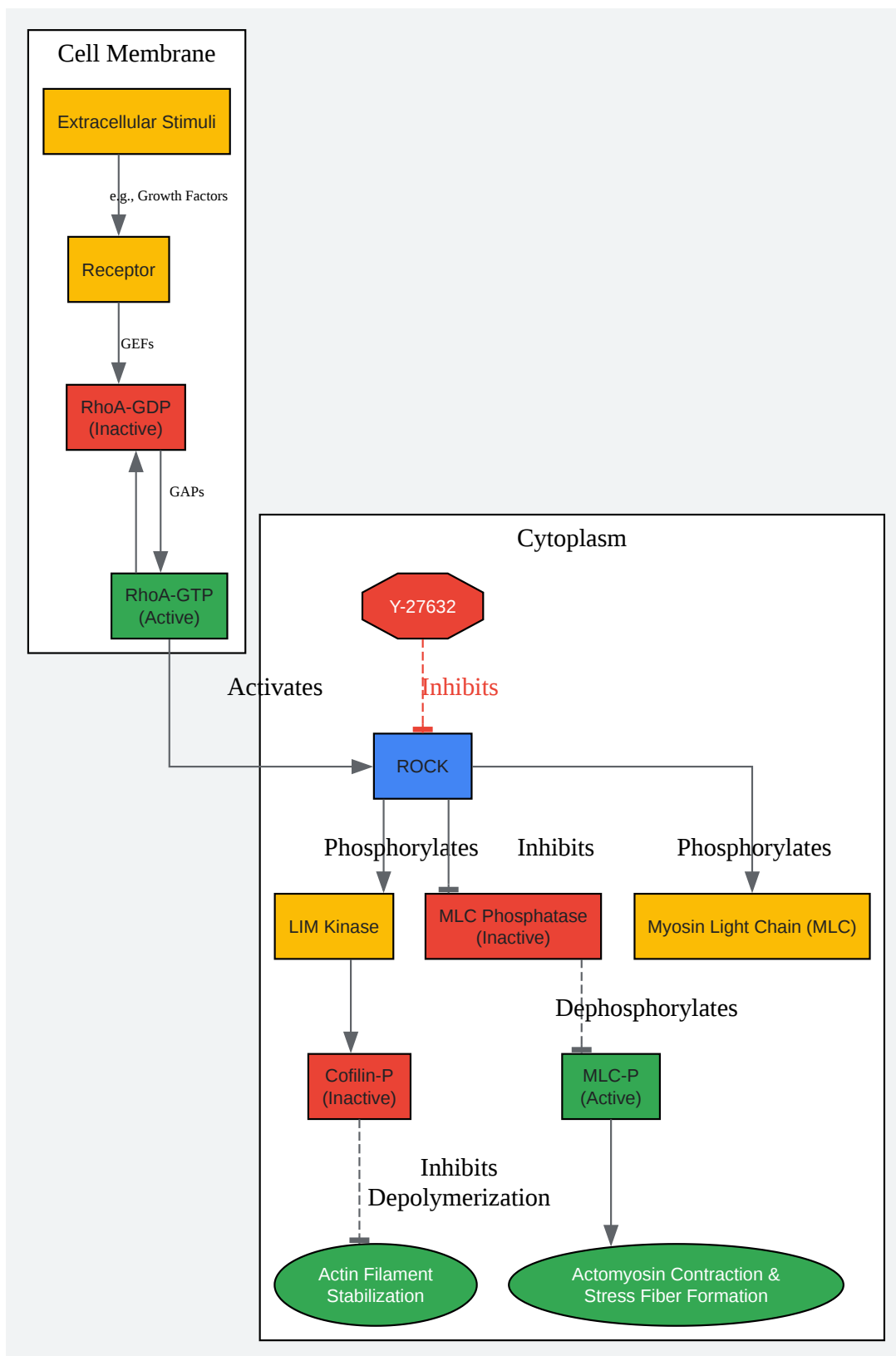
Y-27632 exerts its effects by competitively inhibiting the ATP-binding sites of the two known ROCK isoforms, ROCK1 and ROCK2.[1][3][4] The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton.[5][6] When activated, RhoA binds to and

activates ROCK.[7] ROCK, a serine/threonine kinase, then phosphorylates multiple downstream substrates that regulate actomyosin contractility and stress fiber formation.

Key downstream effects of ROCK activation include:

- Phosphorylation of Myosin Light Chain (MLC): This directly increases myosin ATPase activity, promoting the contraction of actin filaments.[6][8]
- Inactivation of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[8] This leads to a sustained phosphorylated (active) state of MLC and increased cellular contractility.
- Phosphorylation of LIM kinase (LIMK): Activated LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9] This results in the stabilization of actin filaments.[9]

By inhibiting ROCK, Y-27632 disrupts these processes, leading to the disassembly of stress fibers, reduced cellular tension, and prevention of apoptosis following cell detachment.[3][10]



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Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Quantitative Data Summary

The following tables summarize key quantitative data for Y-27632, providing a quick reference for its properties and effective concentrations in various applications.

Table 1: Y-27632 Properties and Inhibitory Concentrations

Property	Value	Reference(s)
Molecular Formula	C₁₄H₂₁N₃O · 2HCl	[1]
Molecular Weight	320.3 g/mol	[1]
Purity	≥ 98%	[1]
K _i (ROCK1)	140 nM - 220 nM	[1] [11]
K _i (ROCK2)	300 nM	[1] [11]

| Selectivity | >200-fold over other kinases (e.g., PKC, PKA, MLCK) [\[\[11\]](#) |

Table 2: Recommended Working Concentrations for Various Applications

Application	Cell Type	Recommended Concentration	Reference(s)
Improving Cell Survival/Cloning Efficiency	Human Pluripotent Stem Cells (hPSCs)	10 μM	[2][12]
	Porcine Pluripotent Stem Cells	10 μ M	[13]
	Ovine Spermatogonial Stem Cells	5 - 10 μ M	[14][15]
Cryopreservation (Post-Thaw)	Human Pluripotent Stem Cells (hPSCs)	10 μ M	[1][16][17]
Cell Dissociation	Human Pluripotent Stem Cells (hPSCs)	10 μ M	[1][16]
Organoid/Spheroid Culture	Human Organoids	10 μ M	
Cell Proliferation	Human Periodontal Ligament Stem Cells	10 - 20 μ M	[10]
	Porcine Corneal Endothelial Cells	100 μ M	[18]

| Inhibition of Stress Fibers | Swiss 3T3 Cells | 10 μ M |[3] |

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation

Y-27632 is typically supplied as a dihydrochloride salt, which is a solid powder.[19]

- Reconstitution: To prepare a 10 mM stock solution, dissolve 5 mg of Y-27632 (MW: 320.26 g/mol, accounting for the salt form may vary) in sterile, nuclease-free water or PBS (pH 7.2). For a 5 mg vial, this would require approximately 1.56 mL of solvent. Alternatively, it can be dissolved in DMSO.[2]

- Sterilization: Filter-sterilize the stock solution using a 0.22 μm syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes (e.g., 50-100 μL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
- Long-Term Storage: Store the aliquots at -20°C , protected from light. Stock solutions in water or PBS are stable for up to 6 months.[2][20]

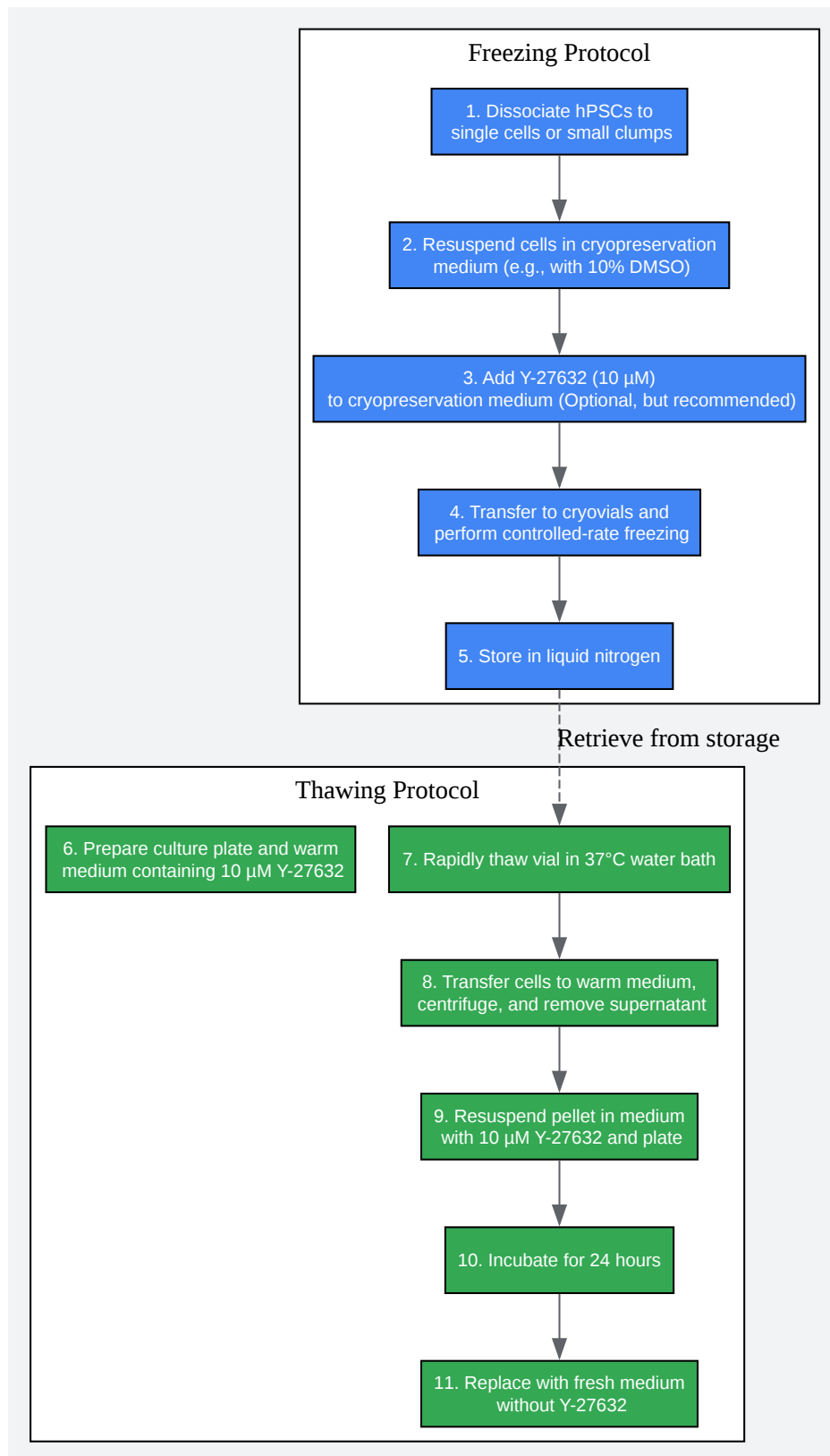
Protocol 2: Supplementation in Cell Culture for Improved Survival (hPSCs)

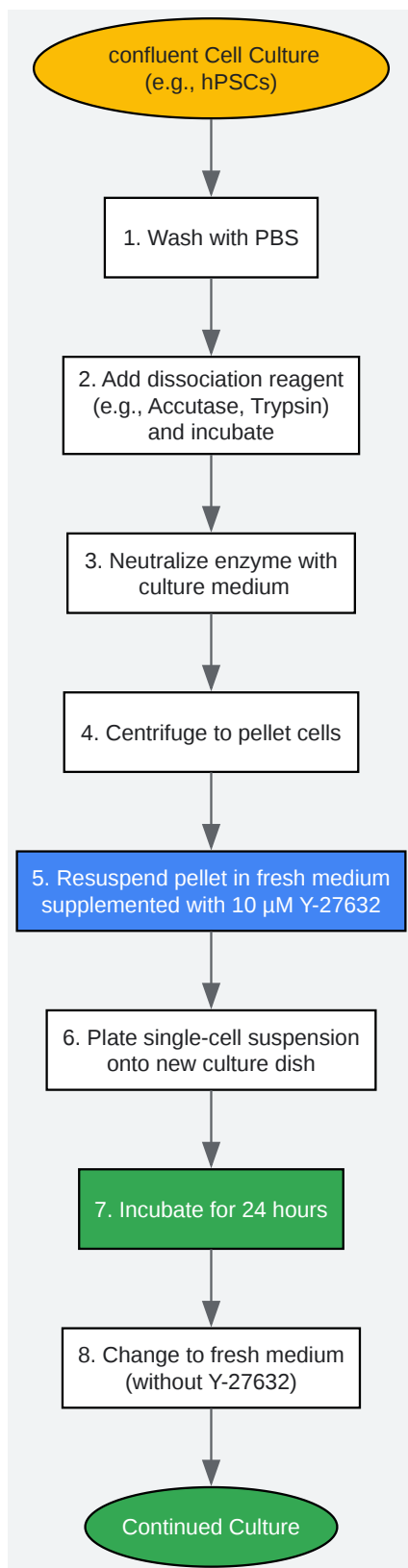
This protocol is essential for enhancing cell viability after single-cell passaging.

- Prepare Culture Medium: Prepare the required volume of complete cell culture medium appropriate for your hPSCs.
- Add Y-27632: Thaw an aliquot of the 10 mM Y-27632 stock solution. Just before use, dilute the stock solution into the complete culture medium to a final concentration of 10 μM (a 1:1000 dilution). Mix gently by inversion or swirling.
- Cell Seeding: Dissociate hPSC colonies into single cells using a gentle enzyme like Accutase. After dissociation and centrifugation, resuspend the cell pellet in the medium containing 10 μM Y-27632.
- Incubation: Plate the cells at the desired density and culture them in the Y-27632-supplemented medium for the first 24 hours post-passaging.[21]
- Medium Change: After 24 hours, replace the medium with fresh complete culture medium without Y-27632. The transient spindle-like morphology that may appear in iPSCs typically recovers after this medium change.

Protocol 3: Cryopreservation and Thawing of Human Pluripotent Stem Cells

Using Y-27632 significantly improves the recovery rate of cryopreserved hPSCs.[16][22]





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